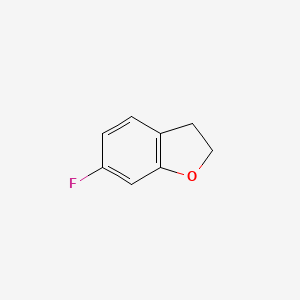

6-Fluoro-2,3-dihydrobenzofuran

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Fluoro-2,3-dihydrobenzofuran is a fluorinated derivative of 2,3-dihydrobenzofuran, a compound known for its versatile applications in medicinal chemistry and drug synthesis. The presence of a fluorine atom at the 6th position enhances its chemical properties, making it a valuable compound in various scientific research fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions, followed by fluorination at the 6th position . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 6-Fluoro-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or organolithium compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated compounds .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Activity

One of the primary applications of 6-fluoro-2,3-dihydrobenzofuran derivatives is in cancer therapy. Research has demonstrated that compounds derived from this scaffold can inhibit the embryonic ectoderm development (EED), a promising target for cancer treatment. For instance, the compound EEDi-5285, which incorporates a 6-fluoro substituent at the C6 position of a phenyl ring, exhibited significant binding affinity to EED with an IC50 value of 18 nM and inhibited cell growth in KARPAS422 cells with an IC50 value of 12 nM . This highlights the potential of this compound derivatives in developing effective anticancer agents.

1.2 MAO-B Inhibition

Another notable application is in the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. Recent studies have synthesized chalcogenyl-2,3-dihydrobenzofuran derivatives that demonstrate MAO-B inhibitory activity. These compounds were developed using solvent-free methodologies and showed promising yields and potency . The incorporation of the 6-fluoro group may enhance the pharmacological properties of these inhibitors.

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical strategies aimed at optimizing its biological activity. For example, modifications to the structure can significantly affect binding affinity and efficacy. In one study, different substituents were introduced to evaluate their impact on EED binding; compounds with fluorine substitutions at specific positions on the phenyl ring displayed enhanced potency compared to their non-fluorinated counterparts .

Table 1: Summary of Structural Modifications and Their Biological Activities

| Compound | Substituent | Binding Affinity (IC50) | Cell Growth Inhibition (IC50) |

|---|---|---|---|

| EEDi-5285 | 6-Fluoro | 18 nM | 12 nM |

| EEDi-5273 | 5-Fluoro | 40 nM | 0.3 µM |

| Compound X | CF3 | 29 nM | 120 nM |

Pharmacokinetics and Bioavailability

The pharmacokinetic profiles of this compound derivatives are crucial for their development as therapeutic agents. Studies have shown that while some derivatives exhibit potent biological activity, they may also have low oral bioavailability. For instance, several compounds were evaluated for their oral exposure in animal models, revealing modest plasma levels despite strong efficacy in vitro . This necessitates further optimization to improve their pharmacokinetic properties.

Mecanismo De Acción

The mechanism of action of 6-Fluoro-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of key enzymes involved in the inflammatory response, such as cyclooxygenase-2 and nitric oxide synthase 2 . Additionally, its anticancer properties are attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .

Comparación Con Compuestos Similares

2,3-Dihydrobenzofuran: The parent compound without the fluorine substitution.

6-Chloro-2,3-dihydrobenzofuran: A chlorinated derivative with similar properties.

6-Bromo-2,3-dihydrobenzofuran: A brominated derivative with distinct reactivity.

Uniqueness: 6-Fluoro-2,3-dihydrobenzofuran is unique due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. The fluorine atom’s electronegativity and small size allow for unique interactions with biological targets, making it a valuable compound in drug discovery and development .

Actividad Biológica

6-Fluoro-2,3-dihydrobenzofuran (6F-2,3-DHBF) is a compound of growing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

6F-2,3-DHBF is characterized by the presence of a fluorine atom at the 6-position of the benzofuran ring. This substitution enhances its lipophilicity, potentially improving its pharmacokinetic properties. The compound can exist in various forms, including amine derivatives that serve as building blocks for more complex molecules in drug development.

The biological activity of 6F-2,3-DHBF is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and the amine group are crucial for binding to these targets, modulating their activity. This modulation can lead to various biological responses, including anti-inflammatory and neuropharmacological effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of 6F-2,3-DHBF and its derivatives. For instance:

- Cytotoxicity Studies : Research indicates that certain derivatives exhibit significant cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MKN-45 (gastric cancer). These compounds were shown to induce apoptosis through the activation of specific signaling pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6F-2,3-DHBF Derivative A | HCT-116 | 15 | Induction of apoptosis |

| 6F-2,3-DHBF Derivative B | MKN-45 | 20 | Inhibition of cell proliferation |

Anti-inflammatory Properties

6F-2,3-DHBF has been studied for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This property suggests potential applications in treating inflammatory diseases .

Neuropharmacological Effects

The compound also shows promise in neuropharmacology. It may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurological disorders. Preliminary studies suggest that it can modulate dopamine and serotonin receptors, which are critical in mood regulation and cognitive function.

Case Studies

- Study on Anticancer Activity : A recent study isolated several derivatives of 6F-2,3-DHBF from natural sources and evaluated their cytotoxicity against various cancer cell lines. The results indicated that these compounds had varying degrees of efficacy, with some showing significant promise as potential anticancer agents .

- Research on Anti-inflammatory Effects : Another research effort focused on the anti-inflammatory properties of 6F-2,3-DHBF in animal models. The findings demonstrated a reduction in inflammation markers following treatment with the compound, supporting its potential use in therapeutic applications for inflammatory conditions .

Propiedades

IUPAC Name |

6-fluoro-2,3-dihydro-1-benzofuran |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVBKXSDBKFOGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.